molecular formula C7H6ClNO B098679 4-Aminobenzoyl chloride CAS No. 16106-38-0

4-Aminobenzoyl chloride

Cat. No. B098679
CAS RN: 16106-38-0
M. Wt: 155.58 g/mol
InChI Key: JCQPONUUPNAEGZ-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

Thionyl chloride (10 ml) was added to 4-aminobenzoic acid (1.0 g, 7.29 mmol) and the solution was heated to reflux for 16 hr. Thionyl chloride was removed under vacuum to yield 4-amino-benzoyl chloride (1.13 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.S(Cl)([Cl:13])=O>>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Thionyl chloride was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.